molecular formula C7H12O3S B14398510 Methyl 3-(ethanesulfinyl)but-2-enoate CAS No. 88329-02-6

Methyl 3-(ethanesulfinyl)but-2-enoate

Cat. No.: B14398510
CAS No.: 88329-02-6
M. Wt: 176.24 g/mol
InChI Key: JQAYEKIWZBWJBS-UHFFFAOYSA-N
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Description

Methyl 3-(ethanesulfinyl)but-2-enoate is an α,β-unsaturated ester featuring an ethanesulfinyl substituent at the β-position. This compound belongs to a broader class of but-2-enoate derivatives, which are characterized by their conjugated ester systems and diverse substituents that influence reactivity, stability, and biological activity.

Properties

CAS No.

88329-02-6

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

methyl 3-ethylsulfinylbut-2-enoate

InChI

InChI=1S/C7H12O3S/c1-4-11(9)6(2)5-7(8)10-3/h5H,4H2,1-3H3

InChI Key

JQAYEKIWZBWJBS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C(=CC(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(ethanesulfinyl)but-2-enoate typically involves the alkylation of enolate ions. The enolate ion is generated from a precursor compound, such as a ketone or ester, by treatment with a strong base like sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as ethyl bromide, in an S_N2 reaction to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of enolate alkylation and esterification can be applied on a larger scale using appropriate reaction vessels and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(ethanesulfinyl)but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or sulfoxide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or sulfoxides.

Scientific Research Applications

Methyl 3-(ethanesulfinyl)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(ethanesulfinyl)but-2-enoate involves its functional groups. The sulfoxide group can act as an electrophile, participating in nucleophilic substitution reactions. The ester group can undergo hydrolysis to form carboxylic acids and alcohols. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates .

Comparison with Similar Compounds

Substituent Variations in But-2-enoate Derivatives

The substituent at the β-position significantly alters physical, spectroscopic, and functional properties. Key analogs include:

Compound Name Substituent at β-Position Key Properties/Applications Reference ID
(Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate 4-(Benzyloxy)phenyl Yellow oil; $ ^1H $-NMR δ 5.91 (q, J=1.4 Hz)
Methyl 3-[(dimethoxyphosphinyl)oxy]but-2-enoate (Mevinphos) Dimethoxyphosphinyloxy Organophosphate insecticide; CAS 7786-34-7
(E)-Methyl 3-(2-methyl-1-phenylsulfonyl-1H-indol-3-yl)but-2-enoate 2-Methyl-1-phenylsulfonylindol-3-yl Planar indole ring system; crystallography data
Ethyl 3-methylbut-2-enoate Methyl Density: 1.474 g/cm³; BP: 248.3°C (predicted)
Methyl 3-(4-ethoxy-anilino)but-2-enoate 4-Ethoxy-anilino Synthesized via InBr₃ catalysis under solvent-free conditions
Key Observations:
  • Electron-Withdrawing Groups : Sulfinyl/sulfonyl groups (e.g., in Mevinphos ) enhance electrophilicity, making these compounds reactive toward nucleophiles.
  • Aromatic Substituents : Benzyloxy or phenyl groups (e.g., ) introduce steric bulk and π-π interactions, affecting solubility and NMR chemical shifts.

Spectroscopic and Structural Data

NMR Trends:
  • Ethanesulfinyl Group : Expected deshielding of adjacent protons (cf. Methyl 3-(phenylsulfonyl) analogs show δ 5.91 ppm for ene protons).
  • Aromatic Protons : Benzyloxy-substituted derivatives exhibit distinct aromatic signals at δ 6.99–7.50 ppm .
Crystallography:
  • Planarity: The indole ring in (E)-Methyl 3-(2-methyl-1-phenylsulfonylindol-3-yl)but-2-enoate is planar (r.m.s. deviation = 0.023 Å), suggesting rigidity .

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